molecular formula C9H5Cl2N3O2 B1444134 1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1492720-78-1

1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B1444134
CAS RN: 1492720-78-1
M. Wt: 258.06 g/mol
InChI Key: STBIKUOVXBXXJV-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, also known as DCTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCTA is a triazole derivative that has been synthesized through various methods, and its unique chemical structure has made it a promising candidate for use in biochemical and physiological studies.

Scientific Research Applications

Novel Triazole Derivatives and Their Broad Biological Activities

Triazole derivatives, including structures related to 1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, have been extensively studied for their diverse biological activities. These compounds are crucial in the development of new pharmaceuticals due to their broad range of therapeutic properties. Research has highlighted the significance of triazole derivatives in combating various diseases, showcasing their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis of these compounds is a key focus, aiming to improve their efficiency and sustainability in line with green chemistry principles. This emphasizes the ongoing need to develop new prototypes to address emerging health challenges, including antibiotic-resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Synthetic Routes for 1,2,3-Triazole Derivatives

1,2,3-Triazoles serve as key scaffolds in organic chemistry with applications extending to drug discovery and material science. The stability of triazole rings and their ability to engage in various interactions make them valuable in synthesizing compounds with significant biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition is a pivotal method for creating 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of click chemistry in developing new triazole-based molecules. This synthetic versatility underscores the triazoles' role in generating new biologically active compounds (Kaushik et al., 2019).

Biological Features of Triazole Derivatives

1,2,4-Triazole derivatives exhibit a wide array of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The exploration of triazoles in modern chemistry involves finding more efficient synthesis methods for biologically active substances. The high biological activity rates of these derivatives make them promising candidates for addressing various health issues, including microbial infections and inflammatory conditions. This research direction is critical for developing new therapeutic agents with potent biological activities (Ohloblina, 2022).

Eco-friendly Synthesis of Triazoles

The eco-friendly synthesis of 1,2,3-triazoles using methods like microwave irradiation represents a significant advancement in green chemistry. Utilizing environmentally benign catalysts and sustainable procedures, researchers aim to develop triazoles with minimized environmental impact. These methods not only offer advantages like shorter reaction times and higher yields but also align with the goals of sustainable chemistry. The application of these eco-friendly procedures in drug synthesis and other areas demonstrates the potential of green chemistry in the field of triazole synthesis (de Souza et al., 2019).

Triazole Derivatives as Corrosion Inhibitors

1,2,3-Triazole derivatives, especially 1,4-disubstituted variants, have been identified as effective corrosion inhibitors for various metals and their alloys. The regioselective synthesis of these derivatives through click reactions highlights their practicality and environmental friendliness. Their efficiency as corrosion inhibitors in acidic media, combined with their stability and non-toxic nature, makes them valuable in industrial applications, contributing to the protection of metal surfaces against corrosion (Hrimla et al., 2021).

properties

IUPAC Name

3-(2,6-dichlorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-6(11)8(5)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBIKUOVXBXXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=CN=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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